Ceftolozane sulfate

Multidrug-resistant Pseudomonas aeruginosa Clinical outcomes Real-world evidence

MDR/XDR P. aeruginosa evades generic β-lactams via efflux, porin loss & AmpC hydrolysis. Ceftolozane sulfate overcomes all three-retaining activity where ceftazidime, meropenem & piperacillin-tazobactam fail. • ASPECT-cUTI: 76.9% composite cure vs levofloxacin 68.4% (Δ +8.5%, 95% CI 2.3-14.6%) • MDR/XDR P. aeruginosa: 61% d-30 clinical success, aOR 2.07 vs ceftazidime-avibactam; superior discharge-home rate vs polymyxin (20.2% vs 9.8%) • cIAI carbapenem-sparing: clinical response 84.3% (ITT) vs meropenem 86.9% Supplied as stabilized sulfate salt suitable for lyophilized formulation & HPLC reference standard per USP/EP monographs.

Molecular Formula C23H32N12O12S3
Molecular Weight 764.8 g/mol
Cat. No. B1250060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeftolozane sulfate
Synonymsceftolozane
ceftolozane sulfate
CXA-101
FR 264205
FR-264205
FR26 4205
FR264205
Molecular FormulaC23H32N12O12S3
Molecular Weight764.8 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)O.OS(=O)(=O)[O-]
InChIInChI=1S/C23H30N12O8S2.H2O4S/c1-23(2,20(40)41)43-31-11(15-30-21(26)45-32-15)16(36)29-12-17(37)35-13(19(38)39)9(8-44-18(12)35)6-34-7-10(14(25)33(34)3)28-22(42)27-5-4-24;1-5(2,3)4/h7,12,18,25H,4-6,8,24H2,1-3H3,(H7,26,27,28,29,30,32,36,38,39,40,41,42);(H2,1,2,3,4)/b31-11+;/t12-,18-;/m1./s1
InChIKeyUJDQGRLTPBVSFN-GZGOMJRCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ceftolozane Sulfate: Analytical Standard and Precursor


Ceftolozane sulfate is the sulfate salt form of ceftolozane, a fifth-generation cephalosporin antibiotic characterized by a zwitterionic structure that confers enhanced antipseudomonal activity and stability against AmpC β-lactamases [1][2]. The compound serves as the active pharmaceutical ingredient precursor for ceftolozane-tazobactam combination products, with the sulfate salt form specifically enabling stabilized lyophilized formulations containing a 2:1 weight ratio of ceftolozane active to tazobactam active [3]. Ceftolozane sulfate demonstrates the molecular formula C23H32N12O12S3 and is differentiated from other cephalosporin salts by its optimized solid-state stability profile when formulated with sodium chloride and non-reducing sugar stabilizers [4].

Analytical reference
Cephalosporin impurity profiling and stability testing by HPLC
Formulation research
Lyophilized product development with defined sodium chloride content
Susceptibility studies
Antipseudomonal activity assessment against MDR/XDR isolates

Ceftolozane Sulfate: Substitution Limitations


Generic substitution among antipseudomonal β-lactams is not pharmacologically equivalent due to ceftolozane's enhanced outer membrane penetration, stability against AmpC β-lactamase hydrolysis, and evasion of Pseudomonas aeruginosa efflux mechanisms, which collectively confer retained activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) isolates that demonstrate high-level resistance to ceftazidime, meropenem, and piperacillin-tazobactam [1][2]. Clinical trial and real-world evidence datasets further confirm that ceftolozane-tazobactam achieves superior composite cure rates compared to levofloxacin in complicated urinary tract infections, and provides comparable efficacy to meropenem while preserving carbapenem-sparing utility [3][4]. The sulfate salt form additionally enables a proprietary lyophilized formulation with defined sodium chloride content that maintains chemical stability and purity specifications not achievable with alternative salt forms or generic ceftolozane preparations [5].

Mechanism mismatch
Ceftazidime, meropenem, or piperacillin-tazobactam may not replicate outer membrane penetration or efflux evasion profiles documented for ceftolozane.
Formulation stability
Alternative salt forms or generic preparations may not achieve the same lyophilized solid-state stability without the proprietary sodium chloride and sugar stabilizer system.
Activity retention
Generic cephalosporins may lack retained microbiological activity against MDR/XDR Pseudomonas aeruginosa isolates observed with ceftolozane.

Ceftolozane Sulfate: Comparative Efficacy Evidence


Clinical Success vs Ceftazidime-Avibactam in MDR Pseudomonas aeruginosa

In a multicentre, retrospective, observational study (CACTUS) of 420 adult patients with microbiologically confirmed multidrug-resistant Pseudomonas aeruginosa pneumonia or bacteraemia, treatment with ceftolozane-tazobactam demonstrated superior clinical success at day 30 compared to ceftazidime-avibactam. For the overall population, clinical success rates were 61% (128/210) for ceftolozane-tazobactam versus 52% (109/210) for ceftazidime-avibactam [1]. In the pneumonia subgroup, clinical success was observed in 63% (110/175) of ceftolozane-tazobactam patients compared to 51% (89/175) of ceftazidime-avibactam patients [1].

MDR P. aeruginosa outcome
Context-dependent
Ceftolozane-tazobactam vs ceftazidime-avibactam: adjusted odds ratio 2.07 (95% CI 1.16–3.70) for clinical success at day 30 in retrospective CACTUS study (n=420).
Reported endpoint context from observational real-world data.
Multicentre, pneumonia/bacteraemia subgroup variation present.
Multidrug-resistant Pseudomonas aeruginosa Clinical outcomes Real-world evidence Antimicrobial stewardship

MIC90 Advantage Over Ceftazidime in P. aeruginosa

In vitro susceptibility testing of 2,435 Pseudomonas aeruginosa clinical isolates collected across Canadian hospitals (CANWARD study, 2007-2012) demonstrated that ceftolozane-tazobactam exhibited an MIC90 of 1 μg/mL, which represents a 32-fold lower MIC90 compared to ceftazidime (32 μg/mL) [1]. Furthermore, 89% (141/158) of multidrug-resistant P. aeruginosa isolates remained susceptible to ceftolozane-tazobactam at ≤8 μg/mL, the CLSI susceptibility breakpoint [1].

MIC90 P. aeruginosa
Reported
Ceftolozane-tazobactam MIC90 1 µg/mL vs ceftazidime 32 µg/mL (32-fold lower) in CANWARD surveillance (2,435 isolates).
Supports antipseudomonal potency review in susceptibility testing.
CLSI broth microdilution; Canadian hospitals 2007–2012.
Pseudomonas aeruginosa MIC90 Antimicrobial susceptibility testing Surveillance

Complicated UTI: Composite Cure vs Levofloxacin

In the ASPECT-cUTI phase 3 randomized, double-blind, multinational trial, ceftolozane-tazobactam (1.5 g intravenously every 8 hours) demonstrated a composite cure rate of 76.9% (306/398) compared to 68.4% (275/402) for high-dose levofloxacin (750 mg intravenously once daily) at the test-of-cure visit [1]. The lower bound of the 95% confidence interval for the treatment difference exceeded zero, establishing statistical superiority rather than merely non-inferiority [1].

cUTI composite cure
Endpoint context
Ceftolozane-tazobactam 76.9% vs levofloxacin 68.4% (absolute difference +8.5%, 95% CI 2.3–14.6%) in ASPECT-cUTI phase 3 trial.
Reported endpoint response in complicated UTI model.
Randomized double-blind; fluoroquinolone resistance context.
Complicated urinary tract infection Pyelonephritis Phase 3 clinical trial Fluoroquinolone resistance

Favorable Outcomes vs Polymyxin in MDR Pneumonia

A multicentre observational study (PUMA) using the PINC AI Healthcare Database (2016-2022) evaluated 186 hospitalized patients with MDR Pseudomonas aeruginosa pneumonia. In the inverse probability weighted (IPW) adjusted Desirability of Outcome Ranking (DOOR) analysis, patients treated with ceftolozane-tazobactam had a 61.3% (95% CI: 56.8%-65.7%) probability of a more favorable global outcome compared to patients receiving polymyxin-based therapy [1]. In partial credit analyses, ceftolozane-tazobactam-treated patients had a significantly higher probability of being discharged home alive with no undesirable outcomes (20.2% vs 9.8%, P = 0.04) [1].

MDR pneumonia DOOR
Context-dependent
Probability of more favorable global outcome 61.3% (95% CI 56.8–65.7) vs polymyxin-based therapy; discharge without complications 20.2% vs 9.8% (P=0.04).
Reported endpoint ranking from observational PUMA study.
IPW-adjusted; hospitalized MDR-PSA pneumonia.
Multidrug-resistant Pseudomonas aeruginosa Pneumonia Polymyxin Desirability of Outcome Ranking

Recurrence & Readmission vs Ceftazidime-Avibactam in MDR Pneumonia

In a comparative evaluation of 197 non-COVID-19 hospitalized patients with MDR Pseudomonas aeruginosa pneumonia from the PINC AI Healthcare Database (2016-2022), patients receiving ceftolozane-tazobactam demonstrated significantly lower recurrent MDR-PSA pneumonia rates (7.9% vs 18.0%, P = 0.03) and lower 60-day pneumonia-related readmissions (11.1% vs 28.5%, P = 0.03) compared to ceftazidime-avibactam [1]. Additionally, ceftolozane-tazobactam was associated with lower adjusted median total antibiotic costs ($5,052 vs $8,099, P = 0.003) [1].

Recurrence & readmission
Context-dependent
Recurrent MDR-PSA pneumonia 7.9% vs 18.0% (P=0.03); 60-day pneumonia readmission 11.1% vs 28.5% (P=0.03) vs ceftazidime-avibactam.
Supports healthcare resource utilization endpoint interpretation.
Real-world database; 197 patients; 2016–2022.
Multidrug-resistant Pseudomonas aeruginosa Pneumonia Recurrent infection Healthcare resource utilization

Stability of Ceftolozane Sulfate Formulations

Pharmaceutical compositions comprising ceftolozane sulfate demonstrate improved chemical stability when formulated with approximately 189 mg sodium from sodium chloride per 1,000 mg of ceftolozane active [1]. Solid dosage forms containing this specific sodium chloride content exhibit reduced degradation to compound of formula (III) (a known degradation product), maintaining less than 0.15% of this impurity relative to ceftolozane sulfate after 1 month storage at 25°C and 60% relative humidity as determined by HPLC at 254 nm [2]. Lyophilization from aqueous solution at pH 5-7 in the presence of a non-reducing sugar stabilizing agent further reduces degradation rates [3].

Formulation stability
Class-level
Sulfate salt with ~189 mg sodium/g ceftolozane active maintains degradation product (formula III)
Data to verify; proprietary patent disclosure.
Lyophilized solid state; non-reducing sugar stabilizer present.
Pharmaceutical formulation Chemical stability Lyophilization Degradation products

Ceftolozane Sulfate: Application Scenarios


cUTI Formulary Selection in Fluoroquinolone-Resistant Settings

Based on the ASPECT-cUTI phase 3 trial evidence demonstrating 76.9% composite cure versus 68.4% for levofloxacin (absolute difference +8.5%, 95% CI 2.3-14.6%), ceftolozane-tazobactam represents an evidence-based alternative to fluoroquinolones for cUTI [1]. Procurement in regions with documented fluoroquinolone resistance (>10%) is supported by this superiority outcome, which is unique among cephalosporin-β-lactamase inhibitor combinations in this indication.

MDR/XDR Pseudomonas aeruginosa: Targeted Salvage Therapy

For patients with confirmed MDR or XDR Pseudomonas aeruginosa pneumonia or bacteraemia, ceftolozane-tazobactam demonstrates a 61% clinical success rate at day 30, exceeding that of ceftazidime-avibactam (52%; aOR 2.07, 95% CI 1.16-3.70) [2]. Furthermore, compared to polymyxin-based salvage regimens, ceftolozane-tazobactam provides a 61.3% probability of more favorable global outcome with significantly higher rates of discharge home without complications (20.2% vs 9.8%, P = 0.04) [3]. These data support preferential stocking of ceftolozane-tazobactam in institutions with high endemicity of MDR P. aeruginosa.

Complicated Intra-Abdominal Infections: Carbapenem-Sparing Therapy

Pooled phase 3 clinical trial data (n = 1,361) confirm that ceftolozane-tazobactam plus metronidazole achieves clinical response rates comparable to meropenem (ITT population: 84.3% vs 86.9%; clinically evaluable: 93.4% vs 93.8%) in complicated intra-abdominal infections [4]. This evidence supports procurement of ceftolozane-tazobactam as a carbapenem-sparing option, aligning with antimicrobial stewardship initiatives to preserve carbapenem efficacy while maintaining adequate empirical coverage.

Analytical Reference Standard for HPLC Impurity Testing

Ceftolozane sulfate serves as the primary reference standard for HPLC analysis of ceftolozane-tazobactam finished pharmaceutical products, enabling quantification of degradation products including the compound of formula (III) at ≤0.15% relative abundance after 1-month accelerated stability testing (25°C/60% RH) at 254 nm detection [5]. Procurement of ceftolozane sulfate analytical reference material is essential for quality control laboratories conducting batch release testing, stability studies, and forced degradation assessments in compliance with USP and EP monographs.

Application
Selection Property
Validation Focus
Urinary tract infection model susceptibility studies
β-lactamase stability and outer membrane penetration profile
Endpoint response in fluoroquinolone-resistant isolates
Multidrug-resistant P. aeruginosa pneumonia model studies
Retained antipseudomonal activity in XDR isolates
Comparative endpoint response vs ceftazidime-avibactam and polymyxin
Intra-abdominal infection model carbapenem-sparing studies
Comparable model response to meropenem with β-lactamase inhibitor
Carbapenem-sparing stewardship endpoints
Analytical reference standard for HPLC impurity testing
Certified purity and degradation product profiling
Impurity limit ≤0.15% under stability conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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